molecular formula C14H17N5O2 B2694243 N-[(4-methoxyphenyl)methyl]-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide CAS No. 2198573-30-5

N-[(4-methoxyphenyl)methyl]-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide

Cat. No.: B2694243
CAS No.: 2198573-30-5
M. Wt: 287.323
InChI Key: PFCRRXYYNXKDJG-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring is often synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This step involves the reaction of an azide with an alkyne under mild conditions to form the 1,2,3-triazole ring.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with a suitable nucleophile.

    Azetidine Ring Formation: The azetidine ring is typically formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the azetidine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution Products: Compounds with substituted functional groups, depending on the reagents used.

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It can modulate signaling pathways, metabolic pathways, or other cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-methoxyphenyl)methyl]-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide: can be compared with other compounds containing similar functional groups, such as:

Uniqueness

    Structural Uniqueness: The combination of a methoxyphenyl group, a triazole ring, and an azetidine carboxamide moiety makes this compound unique compared to other similar compounds.

    Functional Uniqueness:

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-(triazol-1-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c1-21-13-4-2-11(3-5-13)8-15-14(20)18-9-12(10-18)19-7-6-16-17-19/h2-7,12H,8-10H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCRRXYYNXKDJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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